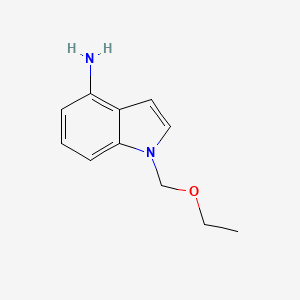

1-(Ethoxymethyl)-1H-indol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(ethoxymethyl)indol-4-amine |

InChI |

InChI=1S/C11H14N2O/c1-2-14-8-13-7-6-9-10(12)4-3-5-11(9)13/h3-7H,2,8,12H2,1H3 |

InChI Key |

WIMLAGZCTBFNQK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C=CC2=C(C=CC=C21)N |

Origin of Product |

United States |

Iii. Rigorous Structural Elucidation Methodologies for 1 Ethoxymethyl 1h Indol 4 Amine and Its Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. For a molecule like 1-(Ethoxymethyl)-1H-indol-4-amine, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments is essential to assign every proton and carbon signal and to establish the precise connectivity of the atoms.

Two-dimensional NMR techniques are indispensable for deciphering complex spin systems and establishing through-bond and through-space correlations. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. princeton.edusdsu.edu For this compound, it would reveal one-bond connections, such as those between the protons and carbons of the ethoxymethyl group, the indole (B1671886) ring, and the aromatic system. For instance, the signal for the methylene (B1212753) protons of the ethoxy group would correlate with the signal for the adjacent methylene carbon.

HMBC (Heteronuclear Multiple Bond Coherence): This technique is crucial for establishing long-range (typically 2-4 bond) correlations between protons and carbons. princeton.edusdsu.edu It provides the key data to piece together the molecular framework. For this molecule, critical HMBC correlations would be observed between the N1-methylene protons (-CH₂-O) and the C2 and C7a carbons of the indole ring, confirming the attachment of the ethoxymethyl group to the indole nitrogen. Further correlations from the aromatic protons to various carbons would confirm the substitution pattern.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. sdsu.edu In the spectrum of this compound, COSY cross-peaks would be expected between the methyl and methylene protons of the ethoxy group (-O-CH₂-CH₃). Additionally, it would show correlations between adjacent protons on the benzene (B151609) ring portion of the indole nucleus (e.g., H5 to H6, H6 to H7).

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of nuclei (up to ~5 Å). princeton.edu This is particularly useful for confirming stereochemistry and conformation. For example, a NOESY experiment could show a correlation between the protons of the N1-methylene group and the H2 proton of the indole ring, providing insight into the molecule's preferred conformation in solution.

A summary of expected key 2D NMR correlations is presented below.

| Technique | Correlating Protons | Correlating Atom(s) | Significance |

| HSQC | -N-CH₂-O- | -N-CH₂-O- | Confirms direct ¹H-¹³C one-bond connectivities. |

| -O-CH₂-CH₃ | -O-CH₂-CH₃ | ||

| Aromatic Hs (H2, H3, H5, H6, H7) | Aromatic Cs (C2, C3, C5, C6, C7) | ||

| HMBC | -N-CH₂-O- | C2, C7a, -O-CH₂- | Confirms attachment of ethoxymethyl group to N1. |

| H2 | C3, C3a, C7a, -N-CH₂-O- | Establishes connectivity around the pyrrole (B145914) ring. | |

| H7 | C5, C6, C7a | Confirms connectivity of the benzene ring. | |

| COSY | -O-CH₂-CH₃ | -O-CH₂-CH₃ | Shows ³J coupling within the ethyl group. |

| H5 | H6 | Shows ³J coupling in the aromatic ring. | |

| H6 | H5, H7 | Shows ³J coupling in the aromatic ring. | |

| NOESY | -N-CH₂-O- | H2, H7a | Provides conformational information based on spatial proximity. |

The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ) and its interaction with neighboring nuclei (coupling constant, J).

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the ethoxymethyl group. The aromatic protons would appear in the typical downfield region (approx. 6.0-7.5 ppm). The protons of the N-CH₂-O group would be deshielded by both the nitrogen and oxygen atoms, while the ethoxy group would show a characteristic quartet and triplet pattern.

¹³C NMR: The carbon spectrum would display signals for all 11 unique carbon atoms in the molecule. The carbons of the indole ring would resonate in the aromatic region (approx. 100-140 ppm). The ether-linked carbons (-N-CH₂-O-CH₂-CH₃) would appear in the aliphatic region, with their specific shifts influenced by the electronegative N and O atoms.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information. nih.govrsc.org The two nitrogen atoms in this compound—the indole nitrogen (N1) and the amine nitrogen (N4)—would have distinct chemical shifts. The N1 shift would be influenced by its position within the pyrrole ring and its substitution with the ethoxymethyl group, while the N4 amine nitrogen would have a shift characteristic of an aromatic amine. nih.govkpwulab.com

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity / Coupling (J in Hz) |

| 2 | 123.5 | 7.10 | d, J = 3.1 |

| 3 | 100.2 | 6.50 | d, J = 3.1 |

| 3a | 127.0 | - | - |

| 4 | 138.0 | - | - |

| 5 | 115.5 | 6.70 | d, J = 7.7 |

| 6 | 110.0 | 7.05 | t, J = 7.9 |

| 7 | 105.0 | 6.30 | d, J = 8.1 |

| 7a | 135.0 | - | - |

| N1-CH₂ | 75.0 | 5.60 | s |

| O-CH₂ | 65.0 | 3.50 | q, J = 7.0 |

| CH₃ | 15.0 | 1.20 | t, J = 7.0 |

| NH₂ | - | 4.50 | br s |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). nfdi4chem.depnnl.gov This accuracy allows for the determination of the elemental composition and thus the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₁H₁₄N₂O), HRMS would confirm the calculated exact mass of its protonated form [M+H]⁺.

In addition to providing a molecular formula, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. nih.gov The analysis of these fragmentation patterns helps to confirm the proposed structure by identifying characteristic losses of neutral fragments and the formation of diagnostic ions. lew.ronih.gov

A plausible fragmentation pathway for protonated this compound would likely involve the initial cleavage of the labile ethoxymethyl group.

| Ion | Predicted m/z | Formula | Description |

| [M+H]⁺ | 191.1233 | C₁₁H₁₅N₂O⁺ | Protonated molecular ion |

| [M+H - C₂H₅OH]⁺ | 145.0760 | C₉H₉N₂⁺ | Loss of neutral ethanol |

| [M+H - CH₂O]⁺ | 161.0971 | C₁₀H₁₃N₂O⁺ | Loss of formaldehyde (B43269) from the ethoxymethyl group |

| [4-aminoindole + H]⁺ | 133.0760 | C₈H₉N₂⁺ | Cleavage of the N-CH₂ bond, loss of ethoxymethylene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing its bonds to stretch or bend. pressbooks.publibretexts.org The IR spectrum of this compound would exhibit specific absorption bands confirming its key structural features. youtube.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2975 - 2850 | C-H stretch | Aliphatic C-H (CH₂, CH₃) |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1250 - 1050 | C-O stretch | Ether (C-O-C) |

| 850 - 750 | C-H bend (out-of-plane) | Substituted Benzene |

The presence of a primary amine is typically indicated by a pair of peaks in the 3450-3300 cm⁻¹ region. youtube.com The strong C-O stretching band from the ether linkage and the various C-H and C=C stretching bands would further corroborate the proposed structure.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR provides the structure in solution, Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof of a molecule's structure in the solid state. libretexts.org This technique involves irradiating a suitable single crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically inferred).

If a suitable crystal of this compound could be grown, X-ray diffraction would yield precise data on: nih.gov

Connectivity: Confirming the exact bonding arrangement of all atoms.

Bond Lengths: Measuring the precise distances between bonded atoms.

Bond Angles: Determining the angles between adjacent bonds.

Torsion Angles: Defining the conformation of the molecule in the crystal lattice.

Intermolecular Interactions: Revealing how molecules are packed in the crystal, including any hydrogen bonding involving the amine group.

| Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each non-hydrogen atom in 3D space. |

| Bond Lengths (Å) | Confirms covalent bond distances (e.g., C-C, C-N, C-O). |

| Bond Angles (°) | Confirms the geometry around each atom (e.g., sp², sp³ hybridization). |

| Torsion Angles (°) | Defines the rotational conformation of flexible parts, like the ethoxymethyl group. |

The determination of the three-dimensional structure of this compound and its related analogues at an atomic level is fundamental to understanding their chemical behavior and potential applications. While crystallographic data for the specific title compound is not publicly available, a comprehensive analysis of the crystal structures of closely related indole derivatives provides significant insights into its likely conformational preferences and the nature of the intermolecular forces that govern its solid-state assembly.

Conformational Analysis and Intermolecular Interactions in Crystalline State

The spatial arrangement of a molecule in its crystalline form is dictated by a delicate balance of intramolecular conformational preferences and intermolecular interactions. For this compound, the flexible ethoxymethyl group at the N1 position and the hydrogen-bonding capable amino group at the C4 position are the primary determinants of its solid-state architecture.

Due to the absence of a solved crystal structure for this compound, this analysis draws upon the crystallographic data of analogous compounds, including 4-aminoindole (B1269813) and various N-substituted indoles. These analogues allow for a predictive exploration of the conformational landscape and the key non-covalent interactions that are expected to define the crystal packing of the title compound.

Conformational Flexibility of the N-Ethoxymethyl Group:

Intermolecular Hydrogen Bonding:

The 4-amino group is a potent hydrogen bond donor and is expected to play a dominant role in the formation of the crystal lattice. Based on the known crystal structures of 4-aminoindole and its derivatives, the amino group's protons will likely participate in strong N-H···N or N-H···O hydrogen bonds. rsc.org In the absence of other strong acceptor groups on the molecule itself, the nitrogen atom of the pyrrole ring in a neighboring molecule or the oxygen atom of the ethoxymethyl group could act as hydrogen bond acceptors.

It is highly probable that the molecules of this compound will form hydrogen-bonded chains or networks. For instance, a common motif in amino-substituted aromatic compounds is the formation of centrosymmetric dimers via a pair of N-H···N hydrogen bonds. Alternatively, catemeric chains where each molecule donates one hydrogen bond and accepts another from adjacent molecules are also plausible. The presence of the ethoxymethyl group's oxygen atom introduces the possibility of N-H···O hydrogen bonds, which could lead to more complex three-dimensional networks.

π-π Stacking and Other Weak Interactions:

In addition to hydrogen bonding and π-π stacking, weaker C-H···π interactions, where a carbon-hydrogen bond points towards the face of an aromatic ring, are also expected to contribute to the crystal packing. The methylene and methyl protons of the ethoxymethyl group, as well as the aromatic protons of the indole ring, can all participate in such interactions.

To illustrate the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study, the following tables present hypothetical data for an analogue, "Analogue A," which is a representative N-substituted 4-aminoindole.

Table 1: Hypothetical Crystal Data and Structure Refinement for Analogue A

| Parameter | Value |

| Empirical formula | C₁₁H₁₄N₂O |

| Formula weight | 190.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.50 Å, b = 12.30 Å, c = 9.80 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 988.5 ų |

| Z | 4 |

| Calculated density | 1.278 Mg/m³ |

| Absorption coefficient | 0.085 mm⁻¹ |

| F(000) | 408 |

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for Analogue A

| D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

| N(2)-H(2A)···N(1)ⁱ | 0.86 | 2.25 | 3.085(2) | 163 |

| N(2)-H(2B)···O(1)ⁱⁱ | 0.86 | 2.18 | 2.994(2) | 158 |

| C(5)-H(5)···Cg(1)ⁱⁱⁱ | 0.93 | 2.75 | 3.642(3) | 162 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x, y+1/2, -z+1/2. Cg(1) is the centroid of the pyrrole ring.

Comprehensive Analysis of Theoretical and Computational Chemistry of this compound Uncovers No Publicly Available Research

A thorough investigation into the theoretical and computational chemistry of the compound this compound reveals a significant absence of published research data. Despite extensive searches for scholarly articles and data, no specific studies on its electronic structure, conformational analysis, or dynamic behavior were found in the public domain.

While the fields of computational chemistry and molecular modeling are robust and widely applied to understand the properties of novel chemical entities, it appears that this compound has not yet been a subject of detailed theoretical investigation in accessible scientific literature. Methodologies such as Density Functional Theory (DFT), molecular mechanics, and molecular dynamics simulations are standard tools for predicting molecular geometry, energetics, and behavior. nih.govnih.govmdpi.com However, the application of these powerful techniques to this compound has not been documented in retrievable scientific papers or databases.

IV. Theoretical and Computational Chemistry Applied to this compound Systems

No specific studies detailing the electronic structure of this compound are present in the available literature. Such studies would typically involve quantum mechanical calculations to determine the electron distribution and orbital energies of the molecule.

There are no published DFT calculations that provide the optimized molecular geometry or energetic profile for this compound. DFT is a common method used for these purposes, offering a balance between accuracy and computational cost for determining stable three-dimensional structures and their relative energies. nih.gov

The conformational landscape of this compound, which would describe the different spatial arrangements of its atoms and their corresponding energy levels, has not been documented.

There is no evidence of the application of molecular mechanics or semi-empirical methods to perform a systematic conformational search for this compound. These methods are often the first step in exploring the vast conformational space of a flexible molecule to identify potential low-energy structures. nih.gov

Consequently, without an initial conformational search, there are no reports of higher-level ab initio or DFT calculations being used to refine the geometries and energies of any potential low-energy conformers of this compound.

No molecular dynamics (MD) simulations for this compound have been published. MD simulations are employed to study the time-dependent behavior of molecules, providing insights into their flexibility, interactions with solvents, and conformational changes over time. mdpi.comresearchgate.net While MD simulations are widely used for various indole derivatives and other biomolecules, specific data for the title compound is not available. nih.govresearchgate.netnih.gov

Iv. Theoretical and Computational Chemistry Applied to 1 Ethoxymethyl 1h Indol 4 Amine Systems

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational quantum mechanics is instrumental in predicting the spectroscopic properties of molecules. For indole (B1671886) derivatives, these predictions are crucial for structure verification and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. frontiersin.org This process typically involves:

Conformational Search: Identifying the low-energy conformations of the molecule, as the observed spectrum is a Boltzmann-weighted average of all contributing conformers. uncw.edu

Geometry Optimization: Optimizing the geometry of each conformer using methods like Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G(d) basis set. github.io

Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus using a higher level of theory, such as the Gauge-Including Atomic Orbital (GIAO) method with a functional like WP04 and a basis set like 6-311++G(2d,p). uncw.edugithub.io

Shift Calculation: Referencing the calculated shielding constants to a standard, like tetramethylsilane (B1202638) (TMS), to yield the final chemical shifts.

Recent benchmark studies have highlighted the accuracy of specific functionals, such as WP04, for predicting proton chemical shifts, achieving a mean absolute error (MAE) as low as 0.08 ppm against experimental values in chloroform. github.io Machine learning algorithms are also being integrated with DFT calculations to enhance the accuracy and speed of NMR predictions for complex molecules. frontiersin.org For 1-(Ethoxymethyl)-1H-indol-4-amine, this approach can provide a theoretical spectrum to aid in the assignment of experimental peaks. researchgate.net

Table 1: Representative Computational Methods for NMR Prediction of Indole Derivatives

| Step | Method/Technique | Common Level of Theory | Purpose |

| Geometry Optimization | Density Functional Theory (DFT) | B3LYP/6-31G(d) | To find the lowest energy molecular structure. |

| NMR Calculation | Gauge-Including Atomic Orbital (GIAO) | WP04/6-311++G(2d,p) | To calculate nuclear magnetic shielding tensors. github.io |

| Solvent Effects | Polarizable Continuum Model (PCM) | IEFPCM/SMD | To account for the influence of the solvent on the molecular structure and NMR shifts. |

Infrared (IR) and UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis). acs.org By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λ_max). Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These calculations are often performed at the same level of theory as geometry optimizations (e.g., B3LYP) and can be compared with experimental data to confirm functional groups and structural features. scispace.com For instance, TD-DFT calculations on indole in different solvents have been used to quantitatively predict the effect of the environment on its fluorescence quantum yield. acs.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. For indole systems, this includes studying their synthesis and subsequent reactions.

One of the most famous methods for creating the indole core is the Fischer indole synthesis. byjus.com Computational studies have investigated its mechanism, which involves a nih.govnih.gov-sigmatropic rearrangement as the key irreversible step. byjus.comacs.org DFT calculations can map the potential energy surface of such a reaction, calculating the activation energies for each step and confirming the most likely pathway.

More broadly, computational studies on the synthesis of substituted indoles, such as through copper-catalyzed cyclization of N-aryl-enaminones, have used DFT to explore the role of the catalyst. nih.gov These studies revealed that the catalyst significantly increases the acidity of a key carbon atom, facilitating the ring-closing C-C bond formation, which is the rate-determining step. nih.gov By modeling potential pathways for the synthesis of this compound, computational methods can help optimize reaction conditions, predict potential byproducts, and understand the regioselectivity of the cyclization.

Ligand-Target Interaction Modeling (Computational Aspects)

Given that the indole scaffold is a common feature in molecules with biological activity, computational modeling of how this compound interacts with potential protein targets is of significant interest. nih.govnih.gov These methods are central to structure-based drug design. crimsonpublishers.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. crimsonpublishers.com The process involves two main components: a search algorithm and a scoring function. nih.govnih.gov

Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the protein's binding site. Common algorithms include genetic algorithms (used in programs like GOLD) and Monte Carlo methods. nih.gov

Scoring Function: This component estimates the binding affinity for each generated pose. nih.gov Scoring functions can be physics-based (using molecular mechanics force fields), empirical (fitted to experimental binding data), or knowledge-based (derived from statistical analysis of known protein-ligand complexes). crimsonpublishers.comfrontiersin.orgresearchgate.net

For a compound like this compound, docking studies could be performed against various protein targets, such as kinases or dioxygenases, where indole derivatives are known inhibitors. nih.govfrontiersin.org The results would provide a binding score (e.g., in kcal/mol) and a predicted binding pose, highlighting key interactions like hydrogen bonds or pi-stacking between the ligand and amino acid residues. The reliability of these predictions is critically dependent on the scoring function's ability to correctly rank true binding poses over incorrect ones. nih.govfrontiersin.org

Table 2: Common Docking Programs and Their Scoring Function Types

| Docking Program | Scoring Function Type | Search Algorithm Basis |

| AutoDock Vina | Empirical + Knowledge-based | Broyden-Fletcher-Goldfarb-Shanno (BFGS) |

| GOLD | Physics-based (Chemscore), Empirical (GoldScore) | Genetic Algorithm |

| Glide | Empirical (GlideScore) | Systematic + Monte Carlo |

| FlexX | Empirical | Incremental Construction (IC) |

While molecular docking typically relies on classical mechanics (MM force fields), QM/MM methods offer a higher level of accuracy by treating a critical region of the system with quantum mechanics. nih.govnih.gov This is particularly useful for studying enzymatic reactions or interactions involving charge transfer, polarization, and the formation/breaking of covalent bonds. nih.govutdallas.edu

In a typical QM/MM setup for a ligand-protein complex:

The QM Region: Includes the ligand (e.g., this compound) and key amino acid residues in the active site that interact directly with it. frontiersin.org This region is treated with a QM method like DFT.

The MM Region: Comprises the rest of the protein and surrounding solvent, which are handled by a classical force field.

This hybrid approach allows for a more accurate description of electronic effects within the active site while maintaining computational efficiency by treating the larger environment at a lower level of theory. nih.gov QM/MM simulations have been successfully used to study the inhibition mechanism of indoleamine 2,3-dioxygenase (IDO1) by indole derivatives, revealing the stepwise insertion of dioxygen into the substrate. frontiersin.orgacs.org Such methods could be applied to this compound to refine docking poses, calculate more accurate binding energies, and investigate potential covalent interactions with a target protein. utdallas.eduacs.org

V. Mechanistic Biological Investigations of 1 Ethoxymethyl 1h Indol 4 Amine and Analogues in Vitro Focus

Enzyme Interaction and Inhibition Mechanisms (In Vitro)

The interaction of indole (B1671886) derivatives with various enzymes has been a key area of research. These studies often involve determining the inhibitory potency and exploring the kinetics and structural basis of these interactions.

The inhibitory activity of a compound against a specific enzyme is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org For analogues of 1-(Ethoxymethyl)-1H-indol-4-amine, such as other indole amines, significant inhibitory potential has been observed against enzymes like acetylcholinesterase (AChE). nih.govresearchgate.net

In one study, a series of novel indole amines were synthesized and evaluated for their anti-acetylcholinesterase activity. The results revealed that some of these compounds exhibited potent inhibition of the enzyme. For instance, indole amines designated as 24 and 25 displayed IC50 values of 4.66 µM and 4.28 µM, respectively. nih.gov These values are comparable to that of the known acetylcholinesterase inhibitor, galantamine, which has an IC50 of 4.15 µM. nih.gov Such findings underscore the potential of the indole scaffold in designing effective enzyme inhibitors.

Interactive Table: IC50 Values of Indole Amine Analogues against Acetylcholinesterase nih.gov

| Compound | IC50 (µM) |

| Indole Amine 24 | 4.66 |

| Indole Amine 25 | 4.28 |

| Galantamine (Standard) | 4.15 |

It is important to note that IC50 values are dependent on the experimental conditions, including substrate concentration. wikipedia.org For example, in competitive inhibition, the IC50 value tends to increase with higher substrate concentrations. wikipedia.org

Kinetic analysis provides deeper insights into the mechanism by which a compound inhibits an enzyme. nih.gov Such studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This information is crucial for understanding how the inhibitor interacts with the enzyme and its substrate.

Co-crystallography is a powerful technique used to determine the three-dimensional structure of a ligand bound to its target enzyme. This provides a detailed picture of the binding mode, including the specific amino acid residues involved in the interaction. While no specific co-crystallography data for this compound has been reported, studies on related indole derivatives have utilized molecular docking, a computational alternative, to predict binding modes. nih.govresearchgate.net

In a study on indole amine inhibitors of acetylcholinesterase, molecular docking simulations suggested that these compounds interact with the peripheral anionic site (PAS) of the enzyme. nih.gov For example, one of the docked indole amines was stabilized by hydrogen bonds with amino acid residues such as Asp74 and Tyr337, and by π-π stacking interactions with Trp286. nih.gov These interactions are thought to disrupt the normal function of the enzyme.

Receptor Binding and Ligand-Target Interactions (In Vitro)

The interaction of indole derivatives with various receptors is another critical aspect of their mechanistic investigation. These studies focus on determining the affinity and selectivity of the compounds for different receptor subtypes.

Receptor affinity, often expressed as the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. nih.govrsc.org Selectivity refers to a ligand's ability to bind preferentially to one receptor subtype over others. High affinity and selectivity are desirable properties for potential therapeutic agents.

A study on a series of indolyl carboxylic amide analogues demonstrated their potential as selective ligands for the D3 dopamine (B1211576) receptor. nih.govrsc.org Two compounds, 14a and 14b , exhibited high binding affinity for the D3 receptor with Ki values of 0.18 nM and 0.4 nM, respectively. rsc.org Furthermore, they showed significant selectivity for the D3 receptor over the D2 receptor, with selectivity ratios of 87-fold and 60-fold, respectively. rsc.org These compounds displayed weak binding to D4 and σ receptors. nih.gov

Interactive Table: Receptor Binding Affinity and Selectivity of Indolyl Carboxylic Amide Analogues nih.govrsc.org

| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |

| 14a | 0.18 | 15.6 | 87 |

| 14b | 0.4 | 24.0 | 60 |

Understanding where and how a ligand binds to a receptor is crucial for drug design. Some ligands bind to the same site as the endogenous ligand (orthosteric site), while others bind to a different site (allosteric site) and modulate the receptor's function. mdpi.comacs.orgnih.gov

Studies on fused indole ring systems have revealed their potential for allosteric modulation of muscarinic receptors. nih.gov For example, one stereoisomer, 2b , was found to be a positive allosteric modulator of the M2 muscarinic receptor in the presence of acetylcholine. nih.gov This indicates that the compound can enhance the effect of the natural ligand. The investigation of allosteric modulation is a growing area of research, as it offers the potential for more subtle and selective regulation of receptor activity. mdpi.comacs.orgnih.gov

In Vitro Metabolic Pathway Characterization

The metabolic fate of a xenobiotic is a primary determinant of its efficacy and duration of action. For this compound, both Phase I and Phase II metabolic pathways are anticipated to play a significant role in its biotransformation.

The chemical structure of this compound suggests the involvement of two major enzyme families in its metabolism: Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).

Cytochrome P450 (CYP) Enzymes: The indole ring and the N-ethoxymethyl group are potential sites for oxidative metabolism by CYP enzymes. nih.gov Specifically, the N-ethoxymethyl group is susceptible to O-dealkylation, a common metabolic reaction catalyzed by various CYP isoforms. washington.eduwashington.edu This process involves the hydroxylation of the carbon atom adjacent to the oxygen, leading to an unstable hemiacetal intermediate that spontaneously cleaves. washington.eduwashington.edu The indole nucleus itself can also undergo hydroxylation at various positions, a reaction frequently mediated by CYP enzymes. nih.gov

UDP-glucuronosyltransferases (UGT) Enzymes: The presence of a primary aromatic amine (the 4-amino group) makes the compound a likely substrate for UGT-mediated glucuronidation. criver.comnih.gov N-glucuronidation is a significant metabolic pathway for compounds containing amino groups and is catalyzed by specific UGT isoforms, such as those in the UGT1A and UGT2B families. nih.govlu.se This conjugation reaction increases the water solubility of the compound, facilitating its excretion. criver.com

Table 1: Postulated Enzymes in the Biotransformation of this compound

| Enzyme Family | Specific Isoforms (Postulated) | Metabolic Reaction | Site of Action on Compound |

| Cytochrome P450 (CYP) | CYP1A2, CYP2D6, CYP3A4 | O-dealkylation, Hydroxylation | N-ethoxymethyl group, Indole ring |

| UDP-glucuronosyltransferase (UGT) | UGT1A4, UGT2B10 | N-glucuronidation | 4-amino group |

Based on the enzymatic activities described above, the primary in vitro metabolic pathways for this compound are expected to be N-dealkylation and N-glucuronidation.

N-Dealkylation Pathway (CYP-mediated): The most probable initial metabolic step is the O-dealkylation of the N-ethoxymethyl group. This reaction would yield 1H-indol-4-amine and formaldehyde (B43269). 1H-indol-4-amine could then undergo further metabolism, including hydroxylation of the indole ring or direct conjugation.

N-Glucuronidation Pathway (UGT-mediated): The 4-amino group is a prime target for conjugation with glucuronic acid. This would result in the formation of 1-(ethoxymethyl)-1H-indol-4-yl-β-D-glucuronide. This metabolite would be significantly more polar than the parent compound.

It is also possible that a combination of these pathways occurs, where the initial product of O-dealkylation, 1H-indol-4-amine, subsequently undergoes N-glucuronidation.

Table 2: Predicted Primary In Vitro Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Enzyme Family |

| 1H-Indol-4-amine | O-dealkylation | Cytochrome P450 |

| Formaldehyde | O-dealkylation | Cytochrome P450 |

| 1-(Ethoxymethyl)-1H-indol-4-yl-β-D-glucuronide | N-glucuronidation | UGT |

| Hydroxylated derivatives | Aromatic Hydroxylation | Cytochrome P450 |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies on analogues of this compound are essential to understand how different structural features contribute to its biological activity and to identify the key elements responsible for its interaction with molecular targets.

While specific SAR data for this compound is not available, studies on related N-substituted indole derivatives and 4-aminoindoles provide valuable insights. nih.govnih.gov

The 4-Amino Group: In many classes of bioactive indoles, the presence and position of an amino group are critical for activity. For instance, in a series of N-linked indole triazines, N-substituted aminoindoles were found to be more effective inhibitors of α-synuclein fibril formation compared to their O-substituted hydroxyindole counterparts, highlighting the importance of the amino linkage. nih.gov

The N1-Substituent: The nature of the substituent at the N1 position of the indole ring significantly influences the biological profile. In studies of N-substituted indole derivatives as Mcl-1 inhibitors, modifications to the N1-substituent led to substantial changes in binding affinity. nih.gov The ethoxymethyl group in the title compound is relatively small and introduces a degree of flexibility and polarity, which could influence target binding and metabolic stability.

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. Based on the structure of this compound and SAR of related compounds, a putative pharmacophore can be proposed. dovepress.commdpi.com

Hydrogen Bond Donor: The 4-amino group can act as a hydrogen bond donor, which is a common feature in ligand-receptor interactions.

Aromatic/Hydrophobic Core: The indole ring provides a planar, aromatic, and hydrophobic scaffold that can engage in van der Waals and π-stacking interactions with a target protein.

Hydrogen Bond Acceptor: The oxygen atom of the ethoxymethyl group can act as a hydrogen bond acceptor.

The spatial relationship between these features would be critical for target recognition and modulation.

Table 3: Putative Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | 4-Amino group (N-H) | Interaction with negatively charged or polar residues |

| Aromatic Ring | Indole nucleus | π-stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Ethoxymethyl group (Oxygen atom) | Interaction with hydrogen bond donor residues |

In Vitro Studies on Cellular Processes and Pathway Modulation

The cellular effects of this compound are likely mediated by its interaction with specific intracellular targets, leading to the modulation of various signaling pathways. While direct evidence is lacking, studies on related indole compounds suggest several potential areas of investigation.

Substituted indoles are known to interact with a wide range of biological targets, including enzymes and receptors. For example, various indole derivatives have been investigated for their effects on protein aggregation in neurodegenerative disease models and as inhibitors of protein kinases. The specific cellular effects of this compound would depend on its unique target binding profile. In vitro assays using relevant cell lines could elucidate its effects on cell proliferation, apoptosis, and specific signaling cascades. For instance, N-substituted indole-3-carbaldehydes have been shown to possess antitumor activity in vitro. nih.gov Given the structural similarities, it is plausible that this compound could modulate similar cellular pathways.

Based on the conducted research, no publicly available scientific literature or data could be found regarding the mechanistic biological investigations of the specific chemical compound this compound.

Therefore, the requested article with a focus on the in vitro inhibition of cellular proliferation and mechanistic analysis of cellular responses for this particular compound cannot be generated at this time. The search results did not yield any information on its effects on specific cell lines or any analysis of its modulation of proteins or cellular pathways.

Further research would be required to establish the biological activities of this compound before a comprehensive article on its properties can be written.

Vi. Advanced Analogues and Derivative Chemistry of 1 Ethoxymethyl 1h Indol 4 Amine

Design Principles for Novel Indole (B1671886) Scaffolds with Modified N1-Substitution

The substituent at the N1 position of the indole ring plays a critical role in modulating the electronic properties and steric environment of the entire molecule. This influence dictates the regioselectivity and reactivity of subsequent chemical reactions. researchgate.net In the case of 1-(Ethoxymethyl)-1H-indol-4-amine, the N1-ethoxymethyl (EOM) group serves not only as a protecting group but also as a key element in the design of new scaffolds.

Alkoxymethyl groups, such as the ethoxymethyl (EOM) group, are frequently employed as protecting groups for the indole nitrogen. Their influence extends beyond simple protection, affecting the nucleophilicity of the indole core and directing the outcomes of various reactions. The oxygen atom in the alkoxymethyl substituent has an electron-withdrawing inductive effect, which can decrease the electron density of the indole ring, thereby modifying its reactivity towards electrophiles.

The choice of the alkyl portion of the alkoxymethyl group (e.g., methyl, ethyl, benzyl) allows for the fine-tuning of both steric and electronic properties. For instance, bulkier substituents can sterically hinder attack at adjacent positions, while different alkyl groups can alter the lability of the protecting group under acidic or basic conditions. This modulation is crucial in multi-step syntheses where selective deprotection or specific reaction conditions are required. Research into C3-alkoxymethylation of indoles, for example, highlights the utility of these groups as building blocks in organic synthesis. researchgate.netnih.gov

| N1-Substituent | Common Acronym | Electronic Effect | Steric Hindrance | Influence on Reactivity |

|---|---|---|---|---|

| Methoxymethyl | MOM | Weakly electron-withdrawing | Low | General protection, influences metallation at C2. |

| Ethoxymethyl | EOM | Weakly electron-withdrawing | Low to moderate | Similar to MOM, with slight increase in steric bulk. |

| Benzyloxymethyl | BOM | Electron-withdrawing | Moderate to high | Offers different deprotection strategies (e.g., hydrogenolysis). |

| (Triisopropyl)silyloxymethyl | SOM | Electron-withdrawing | Very high | Provides significant steric shielding and unique chemical stability. |

Strategic Derivatization of the C4-Amine Moiety

The C4-amino group is a versatile functional handle for introducing a wide array of substituents, enabling the synthesis of diverse indole derivatives. The synthesis of highly functionalized 4-aminoindoles has been achieved through advanced methods like the Catellani and retro-Diels-Alder strategy, underscoring the importance of this scaffold. nih.gov

The primary amine at the C4 position can be readily converted into amides, ureas, and carbamates, which are common functional groups in pharmacologically active molecules. These transformations can be achieved through various established and novel synthetic methods.

Amide Formation: Acylation of the C4-amine with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides.

Urea Formation: Reaction with isocyanates or the use of phosgene (B1210022) equivalents allows for the synthesis of substituted ureas. Modern methods also utilize carbon dioxide and amines under mild conditions. nih.govorganic-chemistry.org

Carbamate Formation: Treatment with chloroformates or reagents like di-tert-butyl dicarbonate (B1257347) leads to the formation of carbamates, which can also serve as protecting groups for the amine. acs.org

These derivatizations not only alter the physical and chemical properties of the parent molecule but are also crucial for exploring structure-activity relationships in drug discovery.

| Derivative | Reaction Type | Typical Reagents | General Product Structure |

|---|---|---|---|

| Amide | Acylation | R-COCl, (R-CO)₂O, or R-COOH + Coupling Agent (e.g., DCC, HATU) | Indole-4-NHCOR |

| Urea | Condensation | R-NCO or R₂NCOCl | Indole-4-NHCONHR or Indole-4-NHCONR₂ |

| Carbamate | Carbamoylation | R-OCOCl or Boc₂O | Indole-4-NHCOOR |

To create larger, more complex molecules, the C4-amine moiety can be utilized in various coupling reactions. These reactions are essential for building extended π-conjugated systems, which are of interest in materials science and for creating certain classes of bioactive compounds. The amine can be converted into a more reactive group, such as a halide or triflate, via Sandmeyer-type reactions. This intermediate can then participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck couplings to introduce aryl or vinyl substituents. Alternatively, Buchwald-Hartwig amination can be used to couple the C4-amine directly with aryl halides, forming a C-N bond and extending the molecular framework. nih.gov

Introduction of Additional Functional Groups on the Indole Ring

The functionalization of the indole ring itself, beyond the N1 and C4 positions, is a key strategy for generating structural diversity. The inherent reactivity of the indole nucleus favors electrophilic substitution, typically at the C3 position. researchgate.net However, the directing effects of the existing N1-ethoxymethyl and C4-amino groups must be considered. The C4-amino group is a powerful activating group and directs electrophiles to the C3 and C5 positions (ortho and para).

Halogenation and arylation are two of the most important transformations for modifying the indole core, providing handles for further synthetic elaboration or directly modulating biological activity.

Halogenation: Electrophilic halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine can be used to introduce halogen atoms onto the indole ring. The regioselectivity will be dictated by the combined electronic effects of the N1 and C4 substituents. Given the strong activating nature of the C4-amino group, substitution is likely to be directed to the C3 or C5 positions.

Arylation: Aryl groups can be introduced through transition-metal-catalyzed cross-coupling reactions. acs.org This typically involves a two-step process: initial halogenation of the indole ring, followed by a Suzuki, Heck, or Sonogashira reaction with an appropriate arylboronic acid, alkene, or alkyne. organic-chemistry.org Directed C-H activation methodologies have also emerged as powerful tools for the site-selective arylation of indoles, sometimes obviating the need for pre-functionalization with a halogen. researchgate.net

| Transformation | Strategy | Reagents | Likely Position of Substitution |

|---|---|---|---|

| Halogenation | Electrophilic Aromatic Substitution | NBS, NCS, I₂ | C3, C5 (directed by C4-NH₂) |

| Arylation | Suzuki Coupling | 1. Halogenation (e.g., with NBS) 2. Ar-B(OH)₂, Pd catalyst, Base | Position of the introduced halogen (e.g., C3, C5) |

| Arylation | Directed C-H Activation | Aryl Halide, Pd/Ir/Rh catalyst, Directing Group | C5 or C7 (depending on directing group strategy) |

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the structural diversification of heterocyclic compounds, including indoles. rsc.org For a scaffold such as this compound, these methods offer the potential to introduce a wide range of substituents at various positions on the indole ring, thereby modulating its physicochemical and pharmacological properties.

Transition-metal catalysis is a cornerstone of C-H functionalization. rsc.org Methodologies involving rhodium, palladium, copper, and ruthenium have been extensively developed for indole functionalization. nih.govnih.gov The site-selectivity of these reactions is a critical challenge due to the multiple C-H bonds present in the indole nucleus. nih.gov To address this, directing groups (DGs) are often employed to guide the metal catalyst to a specific C-H bond. nih.govrsc.org

In the context of this compound, the existing N-ethoxymethyl group could potentially influence the regioselectivity of C-H functionalization reactions. However, more predictable control is typically achieved with specifically designed directing groups. For instance, the installation of a removable directing group on the indole nitrogen is a common strategy to achieve C7 or C2 functionalization. nih.gov A review of transition-metal-catalyzed C-H functionalization of N-alkoxycarbamoyl indoles highlights the utility of N-methoxy/ethoxy/pivaloxy amide functionalities as potent directing groups for a variety of transformations, including arylation, alkylation, and alkenylation. nih.govrsc.org

Strategies for the functionalization of the carbocyclic ring of indoles (positions C4, C5, C6, and C7) are of particular interest. rsc.orgnih.gov For example, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.gov Boron-mediated C-H borylation, which can be performed without a transition metal, also offers a pathway to functionalize the C4 and C7 positions. nih.gov

Illustrative Strategies for C-H Functionalization of Indole Scaffolds:

| Catalyst System | Directing Group Strategy | Target Position(s) | Potential Functionalization |

| Palladium/Copper | N-P(O)tBu₂ | C7, C6 | Arylation |

| Rhodium | N-isoquinolyl | C4 | Annulation |

| Boron Tribromide | C3-pivaloyl | C4, C7 | Borylation, Hydroxylation |

| Ruthenium | Removable directing group | C2 | Arylation |

This table presents examples of C-H functionalization strategies developed for the broader indole class, which could be adapted for derivatives of this compound.

Impact of Structural Modifications on In Vitro Mechanistic Profiles

The biological activity of indole derivatives is highly sensitive to their substitution patterns. Modifications to the core structure, such as altering the position of substituents or introducing stereocenters, can have profound effects on their in vitro mechanistic profiles, including binding affinity and functional activity at their molecular targets.

Positional Isomer Effects on Binding and Activity

The specific placement of the amino group and the N-ethoxymethyl substituent on the indole ring of this compound is critical to its interaction with biological targets. Shifting these functional groups to other positions on the indole nucleus would create positional isomers, each with a potentially unique pharmacological profile.

For example, studies on (2-aminopropyl)indole isomers have shown that they can be readily discriminated by analytical techniques, and it is implied that their biological activities differ. researchgate.net In a series of 4-aminoquinoline (B48711) derivatives, which share a similar bicyclic aromatic structure with indoles, the position of substituents on the quinoline (B57606) ring significantly impacts their antiplasmodial activity. nih.govresearchgate.net Specifically, electron-withdrawing groups at the 7-position were found to influence the pKa of the quinoline and side-chain nitrogens, which in turn affects drug accumulation in the target parasite's food vacuole and, consequently, the biological activity. nih.gov

In another study on 4-indolyl-2-arylaminopyrimidine derivatives, the position of an amino group on a phenyl substituent was found to be crucial for anti-inflammatory activity. nih.gov This highlights the general principle that the spatial arrangement of key functional groups dictates the specific interactions with a biological target.

Illustrative Impact of Positional Isomerism on In Vitro Activity of Amino-Substituted Heterocycles:

| Compound Class | Positional Change | Impact on In Vitro Profile |

| 4-Aminoquinolines | Substituent at 7-position | Alters pKa, affecting target accumulation and antiplasmodial activity. nih.gov |

| (2-Aminopropyl)indoles | Position of the aminopropyl group (e.g., C3 vs. C5) | Leads to distinct isomers with likely different pharmacological profiles. researchgate.net |

| 4-Indolyl-2-arylaminopyrimidines | Position of an amino group on a phenyl ring | Crucial for anti-inflammatory activity. nih.gov |

This table provides examples from related heterocyclic systems illustrating the principle of how positional isomerism can affect biological activity. Specific data for positional isomers of this compound is not currently available.

Stereochemical Considerations in Derivative Synthesis

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers and diastereomers) which often exhibit different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

When synthesizing derivatives of this compound, particularly through reactions that create new stereocenters, controlling the stereochemical outcome is of paramount importance. For instance, if a side chain were to be introduced at one of the indole's C-H positions, a new chiral center could be formed. A non-stereoselective synthesis would yield a racemic mixture, which may have a different or less potent biological effect compared to a single, pure enantiomer.

The synthesis of complex indole alkaloids often requires sophisticated stereoselective methods to control the three-dimensional arrangement of atoms. researchgate.net Modern synthetic methodologies, such as asymmetric catalysis, allow for the preparation of enantiomerically enriched compounds. researchgate.net For example, stereoselective aldol (B89426) reactions can be used to set multiple stereocenters in a controlled manner during the synthesis of complex molecules.

Vii. Future Research Directions and Unexplored Avenues for 1 Ethoxymethyl 1h Indol 4 Amine

Development of Innovative and Sustainable Synthetic Routes

The advancement of research into 1-(Ethoxymethyl)-1H-indol-4-amine is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of innovative and sustainable synthetic routes.

Green chemistry principles will be central to this endeavor. This includes the use of less hazardous solvents, minimizing waste, and employing catalytic methods to improve atom economy. rsc.org For instance, recent advancements in transition-metal catalysis, particularly with nickel, have shown promise in the synthesis of N-substituted indoles. acs.orgrsc.org Exploring nickel-catalyzed N-alkylation of 4-aminoindole (B1269813) with a suitable ethoxymethyl equivalent could offer a more direct and efficient pathway. Furthermore, one-pot cascade reactions, which combine multiple synthetic steps into a single operation, could significantly streamline the synthesis, reducing both time and resource consumption. nih.gov The development of such methods would not only make this compound more accessible for further study but also align with the growing demand for sustainable chemical manufacturing.

Another promising avenue is the exploration of biocatalysis. Enzymes, with their high specificity and mild reaction conditions, offer a green alternative to traditional chemical catalysts. Investigating the potential of enzymes to catalyze the N-alkoxymethylation of 4-aminoindole could lead to a highly efficient and enantioselective synthesis, which would be particularly valuable if the compound exhibits stereospecific biological activity.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, potential for one-pot reactions | Screening of nickel, copper, and palladium catalysts; optimization of reaction conditions. |

| Biocatalysis | High specificity, mild reaction conditions, enantioselectivity | Identification and engineering of suitable enzymes (e.g., transaminases, alkyltransferases). |

| Flow Chemistry | Improved safety, scalability, and process control | Development of a continuous flow process for the N-alkoxymethylation step. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways | Exploration of light-mediated N-alkoxymethylation of the indole (B1671886) nitrogen. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules, thereby guiding experimental research and saving valuable resources. For this compound, advanced computational approaches can provide crucial insights into its structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure and predict various properties of the molecule. researchgate.net This can help in understanding the influence of the ethoxymethyl and amino substituents on the electron distribution within the indole ring system. Such studies can predict key parameters like molecular orbital energies, electrostatic potential, and reactivity indices, which are crucial for understanding its chemical behavior. researchgate.net

Molecular docking simulations represent another vital computational tool. By docking this compound into the active sites of various enzymes and receptors, researchers can predict its potential biological targets. This can help in prioritizing experimental screening efforts and in designing derivatives with improved binding affinity and selectivity. For example, given the prevalence of the indole nucleus in compounds targeting neurological disorders, docking studies against relevant protein targets could be a fruitful starting point. nih.gov

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties | Guiding synthetic modifications, interpreting experimental data. |

| Molecular Docking | Binding affinity, interaction modes with biological targets | Identifying potential protein targets, predicting biological activity. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent effects, binding stability | Understanding the dynamic behavior of the molecule in a biological environment. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Designing new derivatives with enhanced potency and selectivity. |

Integration of High-Throughput Screening for Novel In Vitro Mechanistic Discoveries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. nih.gov Integrating HTS in the study of this compound can accelerate the discovery of its potential biological activities and mechanisms of action.

A primary application of HTS would be in screening the compound against a broad panel of enzymes and receptors to identify novel biological targets. This unbiased approach can reveal unexpected activities that would not be predicted by computational methods alone. For instance, indole derivatives have been shown to interact with a wide range of proteins, and HTS can efficiently map the interaction profile of this specific compound. unl.edunih.gov

Exploration as Chemical Probes for Cellular Pathway Elucidation

Chemical probes are small molecules that can be used to study and manipulate biological processes in living systems. The unique structure of this compound makes it an attractive candidate for development as a chemical probe. The indole scaffold itself is inherently fluorescent, a property that can be fine-tuned through chemical modification. rsc.orgrsc.org

Future research could focus on modifying the this compound structure to create fluorescent probes for specific biological targets or analytes. For example, the amino group could be functionalized with a reactive group to allow for covalent labeling of proteins, or with a recognition moiety to enable selective binding to a particular biomolecule. The development of such probes could provide powerful tools for studying cellular pathways in real-time and with high spatial resolution. nih.govnih.gov

Moreover, the ethoxymethyl group could potentially be designed to be cleavable under specific biological conditions, leading to the development of "turn-on" fluorescent probes where a change in fluorescence signals the presence of a particular enzyme or cellular state. The versatility of the indole core in the design of fluorescent chemosensors for ions and other small molecules further underscores the potential in this area. rsc.orgrsc.org

Role in Advanced Materials Chemistry or Catalysis (Theoretical/Exploratory)

Beyond its potential biological applications, the unique electronic properties of the indole ring suggest that this compound could have applications in materials science and catalysis. The electron-rich nature of the indole nucleus, coupled with the modulating effects of the N-alkoxymethyl and C4-amino substituents, could lead to interesting and useful material properties.

In the realm of materials chemistry, indole derivatives are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorescence properties of this compound could be harnessed in the development of novel emitting materials. Theoretical studies could first be employed to predict its photophysical properties, followed by experimental validation.

In catalysis, N-substituted indoles can act as ligands for transition metals, forming complexes with unique catalytic activities. The presence of both a nitrogen atom in the indole ring and the exocyclic amino group in this compound offers multiple coordination sites, making it a potentially valuable ligand for a variety of catalytic transformations. rsc.orgmdpi.com Exploratory research in this area could involve synthesizing metal complexes of the compound and screening their catalytic activity in a range of organic reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Ethoxymethyl)-1H-indol-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The ethoxymethyl group is typically introduced via nucleophilic substitution or alkylation. For example, alkylation of 1H-indol-4-amine with ethoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C under inert atmosphere. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires controlled stoichiometry, moisture-free conditions, and inert gas protection to minimize byproducts .

- Data Validation : Monitor reaction progress via TLC, and confirm purity using HPLC (>95%) and NMR. Compare spectral data (¹H/¹³C NMR) with structurally similar indole derivatives (e.g., 1-(Cyclopropylmethyl)-1H-indol-4-amine) to verify substitution patterns .

Q. How can the stability and solubility of this compound be improved for in vitro assays?

- Methodology : Convert the free amine to a hydrochloride salt by treating with HCl in dichloromethane. This enhances aqueous solubility and stability. Store under inert atmosphere at 2–8°C in amber vials to prevent oxidation .

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify ethoxymethyl protons (δ ~3.5–4.0 ppm for OCH₂CH₃) and indole NH (δ ~8.0 ppm in DMSO-d₆). Assign aromatic protons using 2D-COSY .

- HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₁₁H₁₄N₂O: 190.1106) .

- IR : Detect NH stretching (~3400 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Methodology : Use directing groups (e.g., Boc protection on the amine) to control electrophilic substitution at the indole C-5/C-6 positions. For example, bromination with NBS in DMF at 0°C yields C-5 bromo derivatives. Computational modeling (DFT) predicts reactive sites based on electron density maps .

- Data Contradiction : If competing substitution occurs (e.g., C-6 vs. C-5), validate via NOESY NMR to confirm spatial proximity of substituents .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., serotonin receptors) using the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-31G* level). Validate with MD simulations (GROMACS) to assess binding stability .

- Experimental Cross-Validation : Compare computational predictions with in vitro receptor-binding assays (e.g., SPR or radioligand displacement) .

Q. How can contradictory spectral data in synthetic intermediates be resolved?

- Case Study : If a synthetic intermediate shows unexpected ¹H NMR splitting (e.g., doublet instead of triplet for OCH₂CH₃), re-examine reaction conditions for potential diastereomers or solvent effects. Use HSQC and HMBC to confirm connectivity .

- Troubleshooting : Reproduce the synthesis with deuterated solvents (CDCl₃ vs. DMSO-d₆) to rule out solvent-induced shifts. Cross-reference with crystallographic data (SHELXL refinement) if single crystals are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.